(S)-2-(Naphthalen-2-yl)piperidine

Catalog No.
S15809770
CAS No.
M.F
C15H17N
M. Wt
211.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Naphthalen-2-yl)piperidine

Product Name

(S)-2-(Naphthalen-2-yl)piperidine

IUPAC Name

(2S)-2-naphthalen-2-ylpiperidine

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2/t15-/m0/s1

InChI Key

KIKVKRHNBPMOMC-HNNXBMFYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3C=C2

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC3=CC=CC=C3C=C2

(S)-2-(Naphthalen-2-yl)piperidine is a chiral compound that belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its structural features, which may contribute to various biological activities. The presence of the naphthyl group can enhance lipophilicity and potentially improve binding interactions with biological targets, making it a subject of interest in drug development.

Typical of piperidine derivatives. These include:

  • N-Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation reactions, leading to various substituted piperidines.
  • Reduction Reactions: The compound can be reduced to yield various derivatives, which may exhibit altered biological properties.
  • Amination and Acylation: The piperidine nitrogen can also be acylated or reacted with different amines to create a library of compounds for biological testing.

Research indicates that (S)-2-(Naphthalen-2-yl)piperidine and its derivatives exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Activity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy .
  • Neuropharmacological Effects: The compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.

Several methods for synthesizing (S)-2-(Naphthalen-2-yl)piperidine have been documented:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to introduce chirality into the piperidine ring.
  • Asymmetric Synthesis: Employing catalysts or reagents that promote the formation of one enantiomer over the other during the synthesis process.
  • Multi-step Synthesis: Starting from commercially available precursors such as naphthalene and piperidine, followed by functional group modifications to achieve the desired product.

(S)-2-(Naphthalen-2-yl)piperidine has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery programs targeting infections or cancers.
  • Chemical Biology: Serving as a tool compound to study biological pathways involving piperidine derivatives.
  • Material Science: Investigating its properties for use in organic electronics or polymers due to its unique structural characteristics.

Studies examining the interactions of (S)-2-(Naphthalen-2-yl)piperidine with biological targets have revealed insights into its mechanism of action:

  • Binding Affinity: Research has shown that this compound can bind effectively to specific receptors or enzymes, influencing their activity and providing a basis for further drug development .
  • Structure-Activity Relationships (SAR): Modifications on the naphthyl or piperidine moieties have been systematically studied to optimize biological activity and reduce toxicity .

Similar Compounds

(S)-2-(Naphthalen-2-yl)piperidine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(1-Naphthyl)piperidineNaphthyl group attached at position 1Potentially different pharmacokinetics
1-(4-Fluorophenyl)piperidineFluorophenyl substitutionEnhanced selectivity for certain receptors
4-(Naphthalen-1-yl)morpholineMorpholine instead of piperidineDifferent biological activity profile
(S)-3-(Naphthalen-1-yl)tetrahydrofuranTetrahydrofuran ring structureAltered solubility and interaction properties

These compounds illustrate the diversity within the piperidine class and highlight how variations in substituents can lead to unique pharmacological profiles.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

211.136099547 g/mol

Monoisotopic Mass

211.136099547 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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